molecular formula C5H4ClNO4S2 B1282551 Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate CAS No. 89502-21-6

Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate

Cat. No. B1282551
CAS RN: 89502-21-6
M. Wt: 241.7 g/mol
InChI Key: WYKYCPZIJDWNPV-UHFFFAOYSA-N
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Description

Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate is an organosulfur compound with the molecular formula C4H4ClNO4S2. It is a white solid that is used in the synthesis of various sulfur-containing compounds. It is also known as 4-(Chlorosulfonyl)thiazole-3-carboxylic acid methyl ester, methyl 4-(chlorosulfonyl)thiazole-3-carboxylate, or MCTC. It has a melting point of 156-158°C and a boiling point of 158-160°C.

Scientific Research Applications

Applications in Antiviral Activity

Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate analogues have been synthesized with improved metabolic stability and therapeutic indices. These compounds demonstrate potent antiviral activity against yellow fever virus, highlighting the potential of methyl thiazole derivatives in antiviral research (Mayhoub et al., 2011).

Role in Pharmaceutical and Herbicide Production

Methyl 3-chlorosulfonyl-thiophene-2-carboxylate is an intermediate in the production of pharmaceuticals and herbicides. Research on the recovery and reuse of acetic acid, a solvent used in its production, underscores its significance in industrial applications (Wang Tian-gui, 2006).

Synthesis of Thiazole Derivatives

The synthesis of methyl thiazolidine-4-carboxylate from L-Cysteine hydrochloride and formaldehyde demonstrates the versatility of thiazole compounds in chemical synthesis (Lv Xin-yu, 2012).

Corrosion Inhibition Properties

Thiazole-4-carboxylates have been evaluated for their corrosion inhibiting properties on mild steel in HCl. This suggests potential applications in material protection and preservation (El aoufir et al., 2020).

Synthetic Pathways

Research on the synthesis of diverse thiazole derivatives, such as hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, highlights the role of thiazole compounds as building blocks in drug discovery (Durcik et al., 2020).

properties

IUPAC Name

methyl 4-chlorosulfonyl-1,2-thiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO4S2/c1-11-5(8)4-3(2-12-7-4)13(6,9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKYCPZIJDWNPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NSC=C1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70547755
Record name Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89502-21-6
Record name Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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